![molecular formula C13H17NO2S B2408966 N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide CAS No. 2411306-27-7](/img/structure/B2408966.png)
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and pain, inhibit the growth of cancer cells, and reduce the risk of cardiovascular disease. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has been shown to have neuroprotective effects and can reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various diseases. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is well-tolerated in animal models and has few side effects. However, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has some limitations for lab experiments. It is not a suitable drug for studying the role of COX-1, as it selectively inhibits COX-2. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is not effective in all animal models of disease.
Future Directions
There are several future directions for research on N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide. One area of research is the development of new COX-2 inhibitors with improved selectivity and efficacy. Another area of research is the study of the neuroprotective effects of N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide and its potential use in the treatment of neurodegenerative diseases. Finally, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide may have potential therapeutic applications in other diseases, such as diabetes and obesity, and further research is needed to explore these possibilities.
Conclusion
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is a selective COX-2 inhibitor that has potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been extensively studied for its biochemical and physiological effects and has several advantages for lab experiments. Future research on N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide may lead to the development of new therapies for a range of diseases.
Synthesis Methods
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-methylsulfinylbenzene with 2-bromoacetophenone, followed by reaction with methylamine and propargyl bromide. The final product is obtained through a reaction with methyl iodide and sodium hydroxide.
Scientific Research Applications
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has been widely used in scientific research for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and tumor formation in animal models. In addition, N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has anti-inflammatory effects and can reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-5-13(15)14(3)10(2)11-6-8-12(9-7-11)17(4)16/h5-10H,1H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYUJCHGLHQGTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)N(C)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2408883.png)
methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)
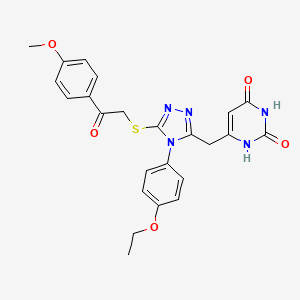
![6-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408888.png)
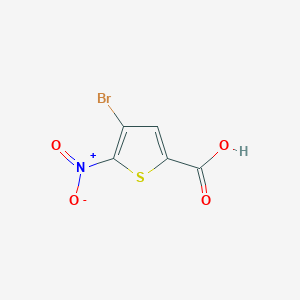
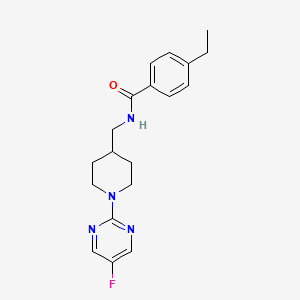
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2408892.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide](/img/structure/B2408895.png)
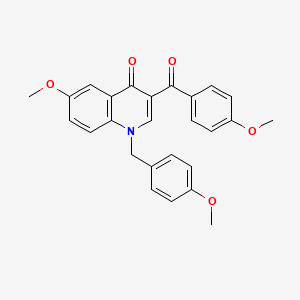
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
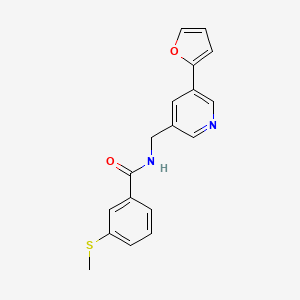
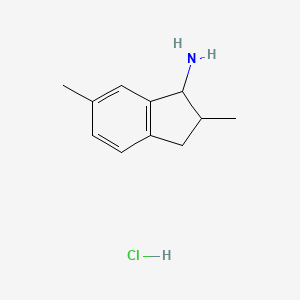
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)